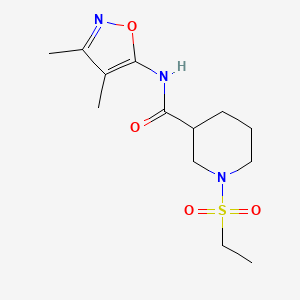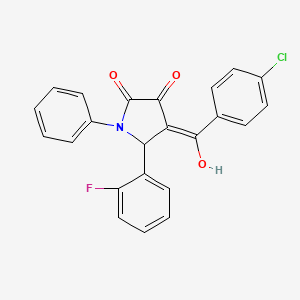![molecular formula C19H18N2O5 B5434786 4-[3-(allylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5434786.png)
4-[3-(allylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(allylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate, also known as CFA, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of acylphenols and has been shown to have significant biological activity. In
Wirkmechanismus
The mechanism of action of 4-[3-(allylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and cancer cell growth. It has also been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can damage cells and contribute to disease. Additionally, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which can contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(allylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate in lab experiments is its potency. This compound has been shown to have significant biological activity at relatively low concentrations. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using this compound in lab experiments is its stability. This compound is relatively unstable and can degrade over time, making it difficult to store and use in experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(allylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate. One area of interest is the development of this compound derivatives that have improved stability and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of this compound in humans, as most of the current research has been conducted in vitro or in animal models.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has significant biological activity and potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and has been studied for its potential use in various diseases. While there are limitations to using this compound in lab experiments, it remains a promising area of research for future studies.
Synthesemethoden
The synthesis of 4-[3-(allylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate involves several steps, including the reaction of 4-hydroxybenzaldehyde with furoyl chloride to form 4-(2-furoyl)benzaldehyde. This intermediate product is then reacted with allylamine and acetic anhydride to produce this compound. The overall yield of this synthesis method is approximately 40%.
Wissenschaftliche Forschungsanwendungen
4-[3-(allylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Inflammation is a key component of many diseases, including arthritis and inflammatory bowel disease. This compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and reducing the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-[(E)-2-(furan-2-carbonylamino)-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-3-10-20-18(23)16(21-19(24)17-5-4-11-25-17)12-14-6-8-15(9-7-14)26-13(2)22/h3-9,11-12H,1,10H2,2H3,(H,20,23)(H,21,24)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRPPAHEQHPELN-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazol-4-yl)ethanol](/img/structure/B5434707.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5434715.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434724.png)
![N-{1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5434728.png)
![ethyl 1-[4-(2-bromophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434741.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(1H-pyrrol-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5434747.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5434768.png)
![[2-(2-chloro-5-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5434777.png)
![4-(3-{[2-(3-chlorophenyl)ethyl]amino}butyl)phenol](/img/structure/B5434780.png)

![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5434800.png)
![1-[3-(4-methoxyphenyl)acryloyl]-2-methylpiperidine](/img/structure/B5434804.png)
![N-(4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5434812.png)